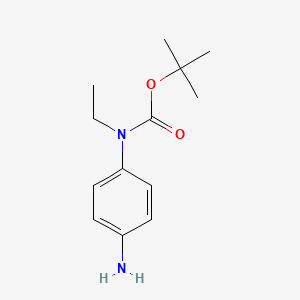

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC17235255

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | tert-butyl N-(4-aminophenyl)-N-ethylcarbamate |

| Standard InChI | InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5,14H2,1-4H3 |

| Standard InChI Key | ULXLUAIUDDGXKW-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Attributes

Chemical Identity

The compound’s systematic IUPAC name is tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, indicating a carbamate functional group (-NHCOO-) linked to a tert-butyl ester and a 4-aminophenethyl backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 94838-59-2 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| XLogP3 | 2.2 |

| Topological Polar Surface Area | 64.4 Ų |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 5 |

The Boc group enhances solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), while the primary amine remains reactive under controlled conditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, DMSO-d₆) confirm the structure:

-

δ 6.82 (d, J = 7.8 Hz, 2H): Aromatic protons adjacent to the amine.

-

δ 1.37 (s, 9H): tert-Butyl group protons.

-

δ 3.02 (q, J = 6.4 Hz, 2H): Methylene groups adjacent to the carbamate .

Synthesis and Optimization

General Synthetic Route

The compound is synthesized via Boc protection of 4-aminophenethylamine using di-tert-butyl dicarbonate (Boc anhydride). A representative procedure involves:

-

Reaction Setup:

-

Workup:

Yield: 48–92%, depending on purification methods .

Reaction Mechanism

The Boc group reacts selectively with the primary amine via nucleophilic acyl substitution:

This step prevents unwanted side reactions during subsequent synthetic steps, such as peptide couplings.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 71–73°C |

| Boiling Point | 396.8°C (predicted) |

| Density | 1.077 g/cm³ |

| Solubility in Water | Slight (20°C) |

| Solubility in DMSO | Moderate |

The compound’s low water solubility necessitates organic solvents for handling, while its stability at room temperature facilitates storage .

Acid-Base Behavior

The Boc-protected amine exhibits a pKa of ~12.8, rendering it inert under basic conditions. Deprotection occurs via acidolysis (e.g., HCl in dioxane), regenerating the free amine:

| Parameter | Detail |

|---|---|

| GHS Classification | Acute Toxicity (Oral, Cat. 4) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Codes | P261, P264, P280, P305+P351+P338 |

Personal protective equipment (PPE) including gloves and goggles is mandatory. Contaminated solvents require neutralization before disposal .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to dopamine analogs and serotonin reuptake inhibitors. For example, it is used in the synthesis of:

-

Vortioxetine derivatives: Antidepressants targeting 5-HT receptors.

-

Phenethylamine-based APIs: Modulators of neurological pathways.

Peptide Chemistry

The Boc group enables selective amine protection during solid-phase peptide synthesis (SPPS), preventing undesired side-chain reactions. Post-synthesis, acidolytic cleavage restores the amine functionality without damaging the peptide backbone.

Computational and Predictive Data

Molecular Dynamics Simulations

-

LogP (Octanol-Water): 2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Polar Surface Area: 64.4 Ų, consistent with moderate membrane permeability .

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Absorption | Moderate (Caco-2 permeability) |

| Hepatotoxicity | Low (CYP450 inhibition < 10%) |

| Ames Test | Negative (Non-mutagenic) |

These properties underscore its suitability as a non-toxic intermediate in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume